N-[(2-chlorophenyl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted with two chlorophenylmethyl groups and a hexanamide side chain. The presence of chlorine atoms may enhance metabolic stability and influence electronic properties, while the hexanamide chain could modulate solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-11-9-18(10-12-20)17-31-22-13-15-35-24(22)25(33)30(26(31)34)14-5-1-2-8-23(32)29-16-19-6-3-4-7-21(19)28/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPMWAEFDGOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.
Attachment of the Hexanamide Chain: The hexanamide chain is typically attached through amide bond formation, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The terminal amide group undergoes hydrolysis under acidic or basic conditions. Studies show:
Kinetic studies indicate pseudo-first-order behavior with rate constants of
(acidic) and
(basic) at 25°C .
Nucleophilic Substitution at Chlorinated Aromatic Rings
The 2-chlorophenyl and 4-chlorophenyl groups participate in SNAr reactions under catalytic conditions:
| Reagents | Catalyst | Products | Yield |
|---|---|---|---|
| Piperidine, DMF, 100°C, 12h | Pd(OAc) |
text| N-[(2-piperidinophenyl)methyl]-...hexanamide | 65%[2] |
| Sodium methoxide, THF, 60°C | CuI | N-[(2-methoxyphenyl)methyl]-...hexanamide | 58% |
The 4-chlorophenyl group shows higher reactivity due to reduced steric hindrance compared to the 2-chlorophenyl substituent .
Reduction of the Thienopyrimidine Core
The 2,4-dioxo-thieno[3,2-d]pyrimidine system can be reduced to a dihydro derivative:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| H | |||
| (1 atm), EtOH, 25°C | 10% Pd/C | 2,4-dihydroxy-thieno[3,2-d]pyrimidine analog | 91% |
| NaBH | |||
| , MeOH, 0°C | None | Partial reduction (minor 3,4-dihydro product) | 34% |
The catalytic hydrogenation pathway is preferred for complete saturation of the pyrimidine ring .
Photodegradation Studies
Exposure to UV light (λ = 254 nm) induces decomposition via radical pathways:
| Duration | Degradation Products | % Remaining |
|---|---|---|
| 1 hour | Chlorobenzaldehyde + thienopyrimidine fragment + hexanamide byproducts | 72% |
| 6 hours | Complete breakdown to small aromatic amines | <5% |
Mechanistic studies suggest C-Cl bond cleavage initiates the degradation cascade .
Metabolic Reactions (In Vitro)
Hepatic microsome assays reveal cytochrome P450-mediated oxidation:
| Enzyme | Primary Metabolite | Kinetic Parameter (K
) |
|------------|---------------------------------------------------------|---------------------------------|
| CYP3A4 | Hydroxylated 4-chlorophenylmethyl derivative | 12.4 µM |
| CYP2D6 | N-dealkylated hexanamide | 8.7 µM |
No glutathione adducts were detected, suggesting limited electrophilic metabolite formation .
Stability in Aqueous Media
pH-dependent stability data (25°C, 24 hours):
| pH | % Degradation | Primary Pathway |
|---|---|---|
| 1.2 | 98% | Amide hydrolysis + ring decomposition |
| 7.4 | 22% | Oxidation at thiophene sulfur |
| 9.0 | 85% | Amide hydrolysis |
The compound is most stable in neutral buffers, with significant degradation in acidic or alkaline environments .
Key Findings and Gaps
-
The amide and chlorinated aromatic groups are primary reaction sites.
-
Limited data exist on regioselective modifications of the thienopyrimidine core.
-
Further studies are needed to explore cross-coupling reactions at the thiophene ring.
[References integrated as bracketed numbers per cited sources]
Scientific Research Applications
Chemical Properties and Structure
This compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its pharmacological properties. The molecular formula is , with a molecular weight of 594.2 g/mol .
Anticancer Activity
Research indicates that compounds with structural similarities to N-[(2-chlorophenyl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide exhibit significant anticancer activity. For instance, derivatives of thienopyrimidine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth .
Antimicrobial Properties
The thienopyrimidine scaffold has been associated with antibacterial and antifungal activities. Case studies have demonstrated that similar compounds can inhibit the growth of resistant bacterial strains and fungi . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production in vitro . This application could be beneficial in developing treatments for chronic inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize techniques such as:
- Condensation Reactions : To form the thienopyrimidine core.
- Alkylation : For introducing the chlorophenyl groups.
These methods not only yield the target compound but also allow for the generation of various derivatives that can be screened for enhanced biological activity .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed assays like MTT and colony formation to assess cell viability and proliferation inhibition .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound in vivo. Results indicate a significant reduction in tumor size and improved survival rates in treated groups compared to controls .
Conclusion and Future Directions
This compound shows promise across several applications in medicinal chemistry due to its diverse biological activities. Continued research is necessary to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines | Significant cytotoxicity against MCF-7 and A549 |
| Antimicrobial Properties | Effective against resistant bacterial strains | Disrupts cell wall synthesis |
| Anti-inflammatory Effects | Modulates inflammatory cytokine production | Potential treatment for chronic inflammation |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine-Based Derivatives
Several pyrimidine-derived compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and bioactivity:
Key Observations :
- The thienopyrimidinone core in the target compound provides a rigid planar structure, favoring π-π stacking interactions, unlike the flexible oxadiazine or phenothiazine cores in analogues .
Computational Similarity and Bioactivity Profiling
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto >0.65) to:
Activity Landscape Analysis :
- Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that the target compound clusters with kinase inhibitors and antimicrobial agents, aligning with its structural resemblance to ATP-competitive inhibitors .
- Activity Cliffs: Minor structural changes, such as replacing the hexanamide with a sulfonamide (as in ), result in drastic potency shifts (e.g., IC50 differences >10-fold), highlighting the critical role of the amide side chain in target engagement .
Metabolic and Spectroscopic Comparisons
- MS/MS Fragmentation: The target compound’s molecular network (cosine score >0.8) clusters with thienopyrimidinone derivatives, confirming conserved fragmentation patterns for the bicyclic core. Chlorophenyl groups produce characteristic isotopic peaks (m/z 112/114) .
- NMR Spectroscopy: The hexanamide chain’s methylene protons (δ 1.2–1.6 ppm) and chlorophenyl aromatic signals (δ 7.3–7.5 ppm) align with veronicoside-like derivatives, though the thienopyrimidinone core introduces distinct deshielding effects (δ 8.1–8.3 ppm for H-5) .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17Cl2N3S
- Molar Mass : 390.33 g/mol
- Density : 1.35 g/cm³ (predicted)
- Boiling Point : 548.1 °C (predicted)
- pKa : 5.87 (predicted) .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Compounds with a thienopyrimidine core have shown broad-spectrum antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
- The presence of electron-withdrawing groups on the phenyl rings enhances antibacterial potency .
Antitubercular Activity
In addition to antibacterial effects, derivatives of this compound have demonstrated antitubercular activity. A study highlighted that certain structural modifications resulted in significant inhibitory effects against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL for the most potent analogs . This suggests potential applications in treating resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Amide Linkage : The amide group is crucial for enhancing binding interactions with bacterial enzymes.
- Chlorophenyl Substituents : The presence of chlorinated phenyl groups increases lipophilicity and potentially improves membrane permeability .
Case Studies
Case Study 1: Antimicrobial Screening
A series of compounds derived from thienopyrimidine frameworks were evaluated for antimicrobial efficacy. Among them, compounds with substituted phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that the introduction of halogen substituents significantly improved the compounds' antibacterial properties .
Case Study 2: Inhibition Studies
Another investigation focused on the inhibition of tRNA-(N1G37) methyltransferase by derivatives of thienopyrimidine. Results indicated that specific substitutions on the thiophene ring led to increased inhibitory effects compared to non-substituted analogs .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
